

# Technical Support Center: Optimizing GaN Surface Morphology with Trimethylgallium

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Compound of Interest		
Compound Name:	Trimethylgallium	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the growth of Gallium Nitride (GaN) using **Trimethylgallium** (TMG) as a precursor. The focus is on improving the surface morphology of the grown GaN films.

## Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the surface morphology of GaN grown with TMG?

A1: The most critical parameters include the V/III ratio (the molar ratio of the group V precursor, ammonia, to the group III precursor, TMG), the growth temperature, the type of carrier gas used (typically hydrogen or nitrogen), and the properties of the nucleation or buffer layer.[1][2]

Q2: What is the "two-step growth" method and why is it important for GaN growth on sapphire?

A2: The two-step growth method is a common technique to achieve high-quality GaN films on substrates with a large lattice mismatch, such as sapphire.[1] It involves the initial growth of a thin, low-temperature GaN or AlN nucleation layer (also called a buffer layer) followed by the growth of a thick GaN layer at a higher temperature.[1] This method helps to reduce dislocations and improve the surface morphology of the final GaN film.[1]

Q3: How does the V/III ratio affect the surface roughness of the GaN film?



A3: A higher V/III ratio is generally preferable for achieving a smooth GaN film surface.[2] Insufficient active nitrogen species (low V/III ratio) can lead to rougher surfaces. However, an excessively high V/III ratio can also introduce other issues, so optimization is key.

Q4: What is the typical role of hydrogen as a carrier gas in GaN MOCVD?

A4: Hydrogen (H2) as a carrier gas can influence the surface morphology of GaN. It can enhance the decomposition of ammonia and TMG, and also has an etching effect on the GaN surface, which can help in removing weakly bonded atoms and promoting the growth of higher quality crystals.[3] However, excessive H2 can lead to a heavily pitted surface.[3]

# Troubleshooting Guides Issue 1: High Surface Roughness or Grainy Morphology

Possible Cause:

- Suboptimal V/III Ratio: A V/III ratio that is too low can result in insufficient nitrogen precursors, leading to a rough surface.
- Incorrect Growth Temperature: The growth temperature significantly affects the adatom mobility on the surface. A temperature that is too low can result in reduced mobility and a rougher film.
- Ineffective Nucleation Layer: A poorly optimized nucleation layer in a two-step growth process can lead to a rough high-temperature GaN layer.

**Troubleshooting Steps:** 

- Optimize the V/III Ratio:
  - Gradually increase the ammonia (NH3) flow rate while keeping the TMG flow rate constant to increase the V/III ratio.
  - Simulations and experimental data suggest that a higher V/III ratio generally leads to a smoother surface.[2]
- Adjust the Growth Temperature:



- Increase the growth temperature in small increments (e.g., 10-20°C) to enhance the surface diffusion of Ga adatoms.
- Be aware that excessively high temperatures can lead to GaN decomposition.
- Optimize the Nucleation Layer:
  - Vary the thickness of the low-temperature GaN nucleation layer. A study on nanoscale patterned sapphire substrates found an optimal thickness of 15 nm.[4]
  - Adjust the annealing time of the nucleation layer before the high-temperature growth.
     Longer annealing times can lead to larger nucleation islands and a smoother final film.[1]

## Issue 2: Pitting or Hillocks on the GaN Surface

#### Possible Cause:

- Excessive Hydrogen Etching: A high concentration of hydrogen in the carrier gas can lead to the formation of pits on the GaN surface.[3]
- High Supersaturation: High supersaturation during homoepitaxial growth can contribute to the formation of hillocks.[3]
- Substrate Imperfections: Defects on the substrate surface can propagate into the epitaxial layer, leading to the formation of hillocks.[5]

#### **Troubleshooting Steps:**

- Adjust the Carrier Gas Composition:
  - Reduce the percentage of hydrogen in the carrier gas by introducing nitrogen (N2).
  - Growing in an N2-rich ambient can lead to smoother surfaces compared to a pure H2 ambient.
- Modify Growth Conditions to Reduce Supersaturation:



- Increase the growth temperature to promote adatom desorption and reduce the effective supersaturation.[3]
- Lower the V/III ratio, as this can also help in eliminating hillocks.[3]
- Improve Substrate Preparation:
  - Ensure a thorough pre-growth cleaning of the substrate to remove any contaminants.
  - The surface morphology of the substrate is often replicated and can be exaggerated in the epilayer.[5]

## **Experimental Protocols**

#### **Protocol 1: Two-Step GaN Growth on Sapphire Substrate**

- Substrate Preparation:
  - Perform a thermal cleaning of the c-plane sapphire substrate in a hydrogen (H2) atmosphere at a high temperature (e.g., 1070°C) for approximately 10 minutes to remove surface contaminants.[6]
- · Low-Temperature Nucleation Layer Growth:
  - Lower the reactor temperature to around 530°C.
  - Introduce TMG and ammonia (NH3) into the reactor to grow a thin GaN nucleation layer of about 25 nm.[1]
- Nucleation Layer Annealing:
  - Stop the TMG flow.
  - Ramp the temperature up to the high-temperature growth setpoint (e.g., 1080°C) and hold for a specific annealing time (e.g., 2-4 minutes).[1] This step is crucial for the recrystallization of the nucleation layer.[1]
- High-Temperature GaN Growth:



 At the high temperature, re-introduce the TMG flow to commence the growth of the main GaN layer to the desired thickness.

### **Protocol 2: Substrate Surface Cleaning**

- Wet Chemical Cleaning (Example):
  - An HCI:DI H2O (1:1) solution can be effective for removing surface oxides.[7]
  - HF-based solutions can also be used and may result in more effective thermal desorption of carbon.[7]
- In-situ Thermal Cleaning:
  - After loading the substrate into the MOCVD reactor, heat it to a high temperature (e.g., 1070°C) in a hydrogen atmosphere for about 10 minutes.[6] This helps to remove any remaining surface contaminants before growth begins.[6]

### **Reference Data Tables**

Table 1: Effect of Nucleation Layer Annealing Time on GaN Surface Roughness

Annealing Time (minutes)	RMS Surface Roughness (nm)
0	1.21
2	0.31
4	0.35

Data sourced from a study on GaN grown on sapphire substrates. The annealing was performed at 1080°C.[1]

Table 2: Influence of Carrier Gas on AlGaN Surface Roughness

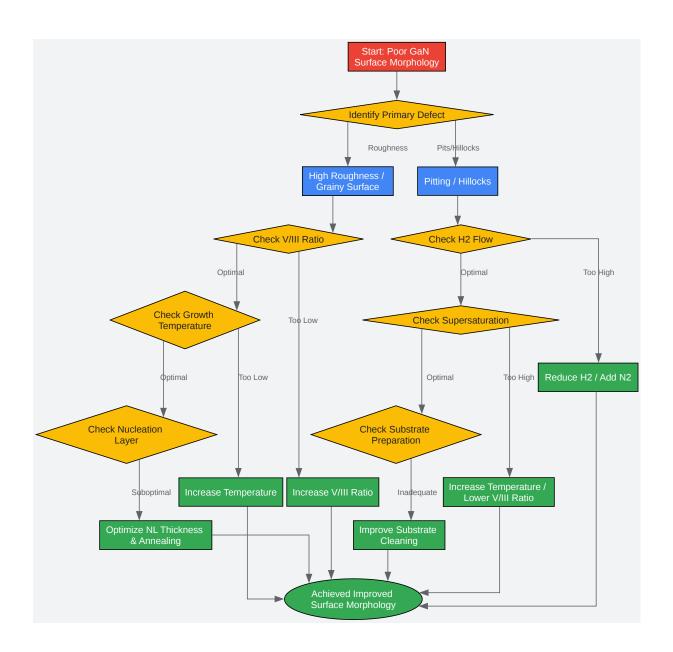


Carrier Gas	Growth Temperature (°C)	RMS Roughness (nm) for 5µm x 5µm area
H2	960	Increased roughness
N2	920	~0.3-0.4
N2	960	~0.3-0.4
N2	1010	~0.3-0.4

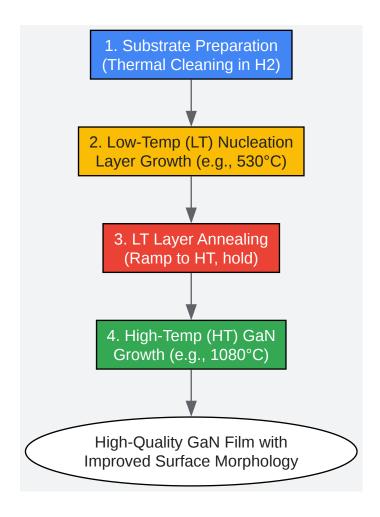
Data from a study on AlGaN/GaN heterostructures, indicating that N2 ambient generally produces smoother surfaces.

### **Visualizations**









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